N-(3,4-Dichlorophenyl)-2-({5-[(2-methyl-1H-indol-3-YL)methyl]-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide
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Overview
Description
N-(3,4-Dichlorophenyl)-2-({5-[(2-methyl-1H-indol-3-YL)methyl]-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide: is a complex organic compound characterized by its unique structural components. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a dichlorophenyl group, an indole moiety, and a triazole ring, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-2-({5-[(2-methyl-1H-indol-3-YL)methyl]-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Key steps include:
Formation of the Indole Moiety: The indole component is synthesized through Fischer indole synthesis, involving the reaction of phenylhydrazine with an aldehyde or ketone.
Synthesis of the Triazole Ring: The triazole ring is formed via a cyclization reaction, often using azide and alkyne precursors under copper-catalyzed conditions.
Coupling Reactions: The final coupling involves the reaction of the dichlorophenyl group with the indole-triazole intermediate, facilitated by a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-2-({5-[(2-methyl-1H-indol-3-YL)methyl]-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where halogens are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in aprotic solvents like DMF (dimethylformamide).
Major Products
Scientific Research Applications
N-(3,4-Dichlorophenyl)-2-({5-[(2-methyl-1H-indol-3-YL)methyl]-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-2-({5-[(2-methyl-1H-indol-3-YL)methyl]-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications but lacks the complex structure and diverse reactivity of the target compound.
Acetylacetone: Another related compound with keto-enol tautomerism, used in various chemical reactions.
Uniqueness
N-(3,4-Dichlorophenyl)-2-({5-[(2-methyl-1H-indol-3-YL)methyl]-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide stands out due to its intricate structure, combining multiple functional groups that confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields highlight its significance.
Properties
CAS No. |
899723-07-0 |
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Molecular Formula |
C23H21Cl2N5OS |
Molecular Weight |
486.4 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[5-[(2-methyl-1H-indol-3-yl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H21Cl2N5OS/c1-3-10-30-21(12-17-14(2)26-20-7-5-4-6-16(17)20)28-29-23(30)32-13-22(31)27-15-8-9-18(24)19(25)11-15/h3-9,11,26H,1,10,12-13H2,2H3,(H,27,31) |
InChI Key |
GXFNWDVGICXGJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC3=NN=C(N3CC=C)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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